molecular formula C19H13NO5 B3028915 Oxocrebanine CAS No. 38826-42-5

Oxocrebanine

Cat. No.: B3028915
CAS No.: 38826-42-5
M. Wt: 335.3 g/mol
InChI Key: MRMACEXMVLHBJQ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Oxocrebanine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Oxocrebanine is one of several aporphine alkaloids isolated from Stephania pierrei. Other similar compounds include:

  • Stepharine
  • Crebanine
  • Nuciferine

Compared to these compounds, this compound has shown superior anti-inflammatory activity, likely due to the presence of a carbonyl group at the 7 position and the absence of the 6-N-methyl group . This structural uniqueness enhances its ability to inhibit pro-inflammatory pathways more effectively.

Properties

IUPAC Name

15,16-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO5/c1-22-11-4-3-10-14-13-9(7-12-19(14)25-8-24-12)5-6-20-16(13)17(21)15(10)18(11)23-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMACEXMVLHBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C3=C4C(=CC5=C3OCO5)C=CN=C4C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192097
Record name 8H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-one, 9,10-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38826-42-5
Record name Oxocrebanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038826425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-one, 9,10-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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